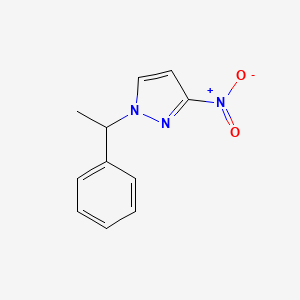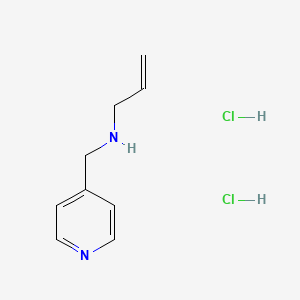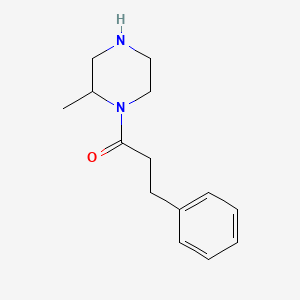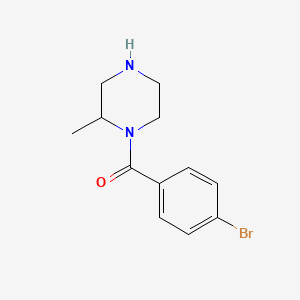![molecular formula C13H24Cl2N2 B6362508 4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride CAS No. 1240581-89-8](/img/structure/B6362508.png)
4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Modification of Xylan
A study by Petzold-Welcke et al. (2014) explored the chemical modification of xylan, a process potentially analogous to modifications of similar chemicals like "4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride." They investigated the synthesis of novel xylan ethers and esters, emphasizing the functional groups' impact on the properties of the resulting biopolymers. These modifications could be relevant to understanding the applications of other chemically modified compounds in creating materials with specific desired properties (Petzold-Welcke et al., 2014).
Advanced Oxidation Processes
Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), a topic indirectly related to the potential environmental and scientific applications of "this compound" in water treatment and pollutant degradation. They discussed kinetics, mechanisms, and by-products of AOPs, highlighting the importance of understanding chemical interactions and degradation pathways in environmental applications (Qutob et al., 2022).
Pretreatment to Enhance Protoporphyrin IX Accumulation
Gerritsen et al. (2008) focused on pretreatment methods to enhance the accumulation of protoporphyrin IX for photodynamic therapy (PDT). While not directly mentioning "this compound," the study underscores the importance of chemical pretreatments and modifications in medical applications, specifically in improving the efficacy of treatments like PDT (Gerritsen et al., 2008).
Propriétés
IUPAC Name |
4-(butylaminomethyl)-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.2ClH/c1-4-5-10-14-11-12-6-8-13(9-7-12)15(2)3;;/h6-9,14H,4-5,10-11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVEOYZEVSJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)


![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)
